Product packaging for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one(Cat. No.:CAS No. 119102-90-8)

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Cat. No.: B054950
CAS No.: 119102-90-8
M. Wt: 231.29 g/mol
InChI Key: QPZOFKOCEPRLRF-UHFFFAOYSA-N
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Description

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is a sophisticated spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique three-dimensional architecture that incorporates a lactone (2-oxa-1-one) and a benzyl-protected nitrogen within a spiro[4.4]nonane ring system. This rigid, spiro-configured framework is highly valuable for exploring novel chemical space and for constructing structurally diverse compound libraries. Its primary research application lies in its role as a versatile synthetic intermediate and a privileged building block for the development of pharmacologically active molecules. The scaffold's structure is particularly relevant for targeting central nervous system (CNS) receptors, proteases, and kinases, where the spirocenter can impart improved selectivity and metabolic stability. The benzyl group offers a handle for further synthetic elaboration, such as deprotection to a secondary amine, enabling the introduction of various sulfonamides, amides, or other functional groups. Researchers utilize this compound to create conformationally constrained analogs, probe structure-activity relationships (SAR), and develop new chemical entities for programs in neuroscience, oncology, and infectious disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B054950 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one CAS No. 119102-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13-14(7-9-17-13)6-8-15(11-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZOFKOCEPRLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400695
Record name 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119102-90-8
Record name 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Benzyl 2 Oxa 7 Azaspiro 4.4 Nonan 1 One

Established Synthetic Routes to Spiro[4.4]nonane Systems

The assembly of the spiro[4.4]nonane skeleton, which forms the core of the target molecule, can be approached through various established synthetic routes. These methods focus on the efficient creation of the central spirocyclic carbon.

The choice of starting materials is pivotal for a successful spirocyclization. Typically, precursors are designed to contain reactive sites that can facilitate intramolecular ring formation. Common starting materials include:

Geminally Disubstituted Compounds: These are acyclic precursors where two functionalized chains are attached to the same carbon atom. These chains are designed to react with each other to close the two rings around the central carbon. researchgate.net

Cyclic Precursors: Often, one of the rings is pre-formed. For instance, a substituted pyrrolidine (B122466) or lactone can serve as a scaffold onto which the second ring is constructed. For the 2-oxa-7-azaspiro[4.4]nonane system, derivatives of pyrrolidine, such as 4-acylpyrrolidine-2,3-diones, are key precursors in certain oxidative approaches. researchgate.net

Strained Ring Systems: Molecules containing highly strained rings, such as spirocyclopropanes or bicyclo[1.1.0]butanes, can act as precursors. researchgate.netbris.ac.uk The release of ring strain provides a thermodynamic driving force for ring-opening and subsequent cyclization reactions. rsc.org

A variety of cyclization strategies have been developed to construct the spiro quaternary center. The selection of a particular method depends on the available precursors and the desired substitution pattern on the final molecule.

Strategy Description Key Features
Radical Cyclization Involves the formation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a ring. This method has been successfully applied to the synthesis of complex cyclic structures. nih.govCan be initiated by various reagents, including manganese(III) acetate (B1210297) or AIBN with Bu₃SnH. Tolerant of many functional groups. nih.govnih.gov
Cycloaddition Reactions Reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The Diels-Alder reaction and 1,3-dipolar cycloadditions are powerful tools for building ring systems. acs.orgbeilstein-journals.orgOften provides high stereochemical control. Can be used to form multiple bonds and stereocenters in a single step. acs.org
Transition-Metal-Mediated Cyclization Utilizes transition metal catalysts (e.g., Palladium, Nickel, Zirconium) to facilitate ring formation through processes like intramolecular Heck reactions or alkylations. scripps.eduOffers high efficiency and selectivity. Can be adapted for asymmetric synthesis. scripps.edu
Rearrangement Reactions Certain molecular rearrangements, such as the semipinacol rearrangement, can lead to the formation of a spiro center from a different cyclic or acyclic precursor. scripps.eduAllows for the construction of complex carbon skeletons from simpler starting materials.
Strain-Release Driven Cyclization Employs highly strained precursors, such as bicyclo[1.1.0]butanes, which undergo electrophile-induced ring-opening and spirocyclization. bris.ac.ukProvides a powerful thermodynamic driving force for the reaction. Allows access to novel spiro-azetidines and other scaffolds. bris.ac.uk

Specific Synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

While a definitive, single-step synthesis for this compound is not extensively documented, established methodologies for constructing the core 2-oxa-7-azaspiro[4.4]nonane scaffold provide a clear pathway.

Manganese(III) acetate is a widely used one-electron oxidant in organic synthesis, particularly for initiating oxidative free-radical cyclizations. nih.gov Research has demonstrated a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using a manganese(III)-based oxidation. researchgate.netvjs.ac.vn

This reaction proceeds via the manganese(III)-mediated oxidation of a 1,3-dicarbonyl compound (in this case, a 4-acylpyrrolidine-2,3-dione) to generate a carbon-centered radical. This radical then adds to an alkene (such as a 1,1-diarylethene), initiating a cascade that results in the formation of the spiro-dihydrofuran ring. researchgate.net The pyrrolidinedione ring remains intact, becoming one of the two rings in the final spiro scaffold. researchgate.net

Reactant 1 Reactant 2 Reagent Product Scaffold Yield
4-Acylpyrrolidine-2,3-diones1,1-DiarylethenesManganese(III) Acetate2-Oxa-7-azaspiro[4.4]nonane-8,9-dionesGood

Data synthesized from information presented in the literature. researchgate.net

To arrive at the target compound, this compound, this method would require a starting pyrrolidinedione already bearing the N-benzyl group, followed by selective reduction of the C8 and C9 dione (B5365651) and the C1 ketone to achieve the final structure.

Anionic cyclization represents a plausible, though less specifically documented, route to the target compound. This strategy relies on the generation of a carbanion that subsequently undergoes an intramolecular nucleophilic attack to close a ring. Common examples of such reactions include intramolecular Michael additions and Aldol reactions. scripps.edu

For the synthesis of this compound, a hypothetical precursor could be a 1-benzylpyrrolidine (B1219470) derivative bearing an ester and a leaving group on the C4 position. Treatment with a strong base would generate an enolate, which could then cyclize via intramolecular nucleophilic substitution to form the spiro γ-lactone ring. The success of this approach would depend heavily on the careful design of the precursor to favor the desired 5-exo-trig cyclization pathway.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer significant advantages in terms of synthetic efficiency and molecular complexity generation. nih.gov While a specific MCR for this compound has not been reported, the strategy holds potential for assembling related spirocyclic frameworks.

For instance, MCRs have been successfully employed to generate spiro-oxindoles and spiro-4H-pyran derivatives. nih.gov A hypothetical MCR approach to the target scaffold could involve the reaction of an N-benzyl amine, an aldehyde, and a third component bearing the necessary functionality to form the γ-lactone ring in a tandem or cascade process. Reactions like the Povarov reaction, which is used to synthesize quinoline (B57606) derivatives, demonstrate the power of MCRs in building complex heterocyclic systems from simple starting materials. nih.gov The development of a novel MCR for the 2-oxa-7-azaspiro[4.4]nonane system remains an area for future synthetic exploration.

Lack of Specific Research Hinders Detailed Synthetic Analysis of this compound

Similarly, an analysis of the application of the principles of atom economy and green chemistry in the synthesis of this compound is hampered by the lack of relevant literature. Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. An evaluation of synthetic routes based on these principles would require data on reaction types, solvent and reagent choices, and waste generation, which is not available for this specific compound.

While research on related spirocyclic systems, such as other 1-azaspiro[4.4]nonane derivatives, is more extensive, the strict focus on this compound, as per the instructions, prevents the extrapolation of data from these analogues. Such extrapolation would not be scientifically accurate for the specific compound .

Structural Characterization and Conformational Analysis of 7 Benzyl 2 Oxa 7 Azaspiro 4.4 Nonan 1 One

Advanced Spectroscopic Characterization Techniques

A thorough structural elucidation of a novel compound relies on a combination of spectroscopic methods. However, for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, specific experimental data from these techniques are not available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published ¹H or ¹³C NMR data for this compound could be located. Such data would be crucial for assigning the chemical shifts of the protons and carbons in the spirocyclic framework, the benzyl (B1604629) group, and for confirming the connectivity of the atoms. Advanced NMR techniques like COSY, HSQC, and HMBC would further be necessary to provide a complete and unambiguous structural assignment, none of which have been reported.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Specific experimental IR and Raman spectra for this compound are not documented in the available literature. These techniques would be essential for identifying the characteristic vibrational frequencies of its functional groups, such as the carbonyl (C=O) stretch of the lactam, the C-O-C stretch of the oxolane ring, and the various vibrations of the N-benzyl group.

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

While the molecular formula of this compound is C₁₄H₁₇NO₂, there is no published high-resolution mass spectrometry (HRMS) data to experimentally confirm this. HRMS would provide the precise mass of the molecular ion, and its fragmentation pattern would offer valuable insights into the molecule's structure and stability.

X-ray Crystallographic Studies of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. The search for crystallographic data for this compound in crystallographic databases did not yield any results.

Determination of Absolute Configuration and Stereochemistry

Without X-ray crystallographic data, the absolute configuration and stereochemistry of any chiral centers in this compound remain undetermined.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of the geometric parameters of this compound, including its bond lengths, bond angles, and torsional angles, is not possible without experimental crystallographic data. Such information would be fundamental to understanding the conformational preferences and potential strain within the spirocyclic system.

Conformational Preferences of the Spiro-Linked Five-Membered Rings

A comprehensive conformational analysis of the two five-membered rings in this compound, the pyrrolidine (B122466) and the γ-lactone, has not been reported in the peer-reviewed literature. For five-membered ring systems, the most common low-energy conformations are the envelope (or 'bent') and twist (or 'half-chair') forms. It is anticipated that the pyrrolidine and γ-lactone rings would adopt one of these conformations.

In the absence of experimental data such as X-ray crystallography or detailed NMR spectroscopic analysis for this specific molecule, the precise conformational preferences remain speculative. The substitution pattern, including the bulky benzyl group on the nitrogen atom and the spirocyclic fusion, would significantly influence the puckering of the rings and the energetic favorability of one conformation over another. For instance, the steric hindrance from the benzyl group could favor a conformation that minimizes unfavorable interactions.

Supramolecular Assembly and Intermolecular Interactions in the Solid State

There are currently no published crystal structures for this compound. Therefore, a definitive analysis of its supramolecular assembly and intermolecular interactions in the solid state is not possible.

Chiroptical Properties and Experimental Chirality Assignment

The spirocyclic nature of this compound at the C5 carbon atom (the spiro center) means that it is a chiral molecule. However, there is no available literature on the resolution of its enantiomers or any investigation into its chiroptical properties.

Experimental techniques such as circular dichroism (CD) spectroscopy and measurements of optical rotation are essential for characterizing the stereochemistry of chiral molecules. A CD spectrum would provide information about the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms. An experimental assignment of the absolute configuration of the enantiomers would typically require X-ray crystallography of a single enantiomer or a derivative thereof, often as a salt with a known chiral counter-ion. To date, such studies have not been performed or reported for this compound.

Chemical Reactivity and Derivatization Strategies of 7 Benzyl 2 Oxa 7 Azaspiro 4.4 Nonan 1 One

Functional Group Interconversions on the Spiro Core

The γ-lactone moiety is a primary site for chemical modification within the 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one scaffold. The carbonyl group can undergo a variety of transformations, altering the core structure and properties of the molecule.

One of the most fundamental interconversions is the reduction of the lactone. Depending on the reducing agent and reaction conditions, this can yield either the corresponding lactol (a cyclic hemiacetal) or the 1,2-diol. For instance, the use of mild reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures typically favors the formation of the lactol. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), would likely lead to the complete reduction of the carbonyl, opening the lactone ring to form the corresponding amino diol.

Furthermore, the lactone can serve as a precursor for other heterocyclic systems. For example, a multi-step sequence involving reduction to the lactol, followed by a Horner-Wadsworth-Emmons olefination and subsequent hydrolysis, can be employed to expand the five-membered lactone into a six-membered δ-lactone, thereby transforming the spiro[4.4]nonane core into a spiro[4.5]decane system. rsc.org

Table 1: Potential Functional Group Interconversions of the Lactone Moiety
TransformationTypical ReagentsProduct TypeReference
Reduction to LactolDiisobutylaluminium hydride (DIBAL-H)Cyclic Hemiacetal rsc.org
Reduction to DiolLithium aluminum hydride (LiAlH4)Amino DiolN/A
Ring Expansion to δ-Lactone1. DIBAL-H 2. Horner-Wadsworth-Emmons Reagent 3. Acidic Hydrolysisδ-Lactone (Spiro[4.5]decane) rsc.org

Chemical Modifications at the Benzyl (B1604629) Moiety and Nitrogen Atom

The N-benzyl group is a versatile feature of the scaffold, serving both as a protecting group and a point for modification. The most common reaction involving this group is its removal, known as debenzylation, to yield the secondary amine, 2-oxa-7-azaspiro[4.4]nonan-1-one. This unmasks the nitrogen atom for further functionalization, such as acylation, alkylation, or sulfonylation.

Catalytic hydrogenation is a standard method for N-debenzylation. acs.org Conditions typically involve hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). acs.orgnih.gov The latter is often preferred as it can be more effective and less prone to causing side reactions. The efficiency of this reaction can be enhanced by the addition of an acid, which protonates the amine and facilitates the hydrogenolysis. nih.gov Alternative methods that avoid hydrogen gas include transfer hydrogenation using hydrogen donors like formic acid or 2-propanol. researchgate.net For substrates sensitive to catalytic reduction, dissolving metal reductions (e.g., sodium in liquid ammonia) provide a powerful alternative. tandfonline.comresearchgate.net

Table 2: Selected Methods for N-Debenzylation
MethodReagents and ConditionsKey AdvantagesReference
Catalytic HydrogenationH₂, Pd/C or Pd(OH)₂/C, often with an acid additive (e.g., AcOH)Clean reaction, easy catalyst removal. acs.orgnih.gov
Dissolving Metal ReductionNa, liquid NH₃, t-BuOHEffective for substrates incompatible with hydrogenation. tandfonline.comresearchgate.net
Oxidative DebenzylationKOtBu, DMSO, O₂Avoids reductive conditions entirely. researchgate.netscribd.com

Beyond removal, the benzyl group's aromatic ring can undergo electrophilic aromatic substitution. uomustansiriyah.edu.iqmasterorganicchemistry.com Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) could introduce substituents onto the phenyl ring, thereby tuning the electronic and steric properties of the molecule. youtube.comuci.edu The N-CH₂-aryl linkage directs electrophiles primarily to the ortho and para positions.

Investigation of Ring-Opening and Rearrangement Reactions

The strained five-membered lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed to convert the spirocyclic scaffold into linear, functionalized molecules. Aminolysis, the reaction with an amine, is a common ring-opening strategy that results in the formation of a hydroxy amide. acs.orgmdpi.com This reaction can be catalyzed by Lewis acids, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), which activate the lactone carbonyl towards nucleophilic attack, allowing the reaction to proceed under mild conditions with stoichiometric amounts of the amine. organic-chemistry.org Similarly, hydrolysis under acidic or basic conditions would cleave the lactone to yield the corresponding γ-hydroxy carboxylic acid.

Rearrangement reactions offer a pathway to fundamentally different molecular architectures. A pertinent example is the Beckmann rearrangement, which converts a ketoxime into an amide or lactam. wikipedia.orgorganic-chemistry.org While the parent compound is a lactone, a synthetic intermediate or analogue featuring a ketone at the C1 position could be converted to its oxime. Treatment of this spirocyclic ketoxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) would be expected to induce a Beckmann rearrangement. wikipedia.orgtpu.ru This reaction proceeds stereospecifically, with the group anti-periplanar to the oxime's hydroxyl group migrating. wikipedia.orgnih.gov This would result in a ring expansion of one of the spiro rings, yielding a novel diazepinone-containing spirocycle.

Synthesis of Analogues and Homologues of this compound

The versatility of synthetic strategies allows for the creation of analogues with varied ring sizes and heteroatom compositions, which can significantly impact the molecule's three-dimensional shape and biological activity. For instance, employing starting materials with different ring sizes can lead to the formation of homologous spiro systems, such as 2-oxa-7-azaspiro[3.5]nonane or 1-oxa-4-azaspiro[4.5]decane derivatives. researchgate.netnih.gov

The placement of heteroatoms can also be altered. A known isomer, 7-Benzyl-2,7-diaza-spiro-[4.4]nonan-1-one, has been synthesized, which replaces the oxygen atom of the lactone with a nitrogen atom, resulting in a spirocyclic lactam. nih.gov This synthesis was achieved by the reductive cyclization of a cyanomethyl pyrrolidine (B122466) precursor using Raney Nickel and hydrogen. nih.gov Other variations could include the introduction of sulfur, leading to thialactones or other sulfur-containing spirocycles, such as 1-oxa-7-thia-4-azaspiro[4.5]decane derivatives. researchgate.net

Introducing substituents at various positions on the spiro core is crucial for exploring structure-activity relationships. This can be achieved by using functionalized starting materials in the initial synthesis. For example, a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been reported using a manganese(III)-based reaction, which introduces two additional carbonyl groups onto the pyrrolidine ring. researchgate.net Domino radical bicyclization strategies have also been employed to create substituted 1-azaspiro[4.4]nonane derivatives, demonstrating a pathway to functionalize the carbon framework. nih.gov These substituted scaffolds can then be further elaborated using the reactions described in previous sections.

Scaffold Diversity Generation and Exploration of Chemical Space

The concept of "scaffold hopping" involves creating isofunctional molecules with distinct core structures to explore new chemical space and develop novel intellectual property. nih.gov The this compound framework is an excellent starting point for such diversification strategies.

By combining the reactions discussed—functional group interconversions, modifications at the nitrogen and benzyl group, ring-opening, and rearrangements—a library of diverse compounds can be generated from a common precursor. For example, a synthetic sequence could involve:

Debenzylation to expose the secondary amine.

N-functionalization with a variety of alkyl or acyl groups.

Lactone ring-opening via aminolysis with a diverse set of amines to create a library of linear hydroxy amides.

Alternatively, a rearrangement strategy could be employed:

Modification of the lactone to a ketone.

Formation of the corresponding oxime.

Beckmann rearrangement to access a ring-expanded lactam scaffold.

These divergent pathways allow for a systematic exploration of the chemical space around the initial spirocyclic core, enabling the generation of molecules with significantly different shapes, polarities, and functionalities. dundee.ac.uknih.gov This strategic diversification is fundamental to modern drug discovery and materials science.

Computational and Theoretical Studies of 7 Benzyl 2 Oxa 7 Azaspiro 4.4 Nonan 1 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

At present, there is a notable absence of publicly available scientific literature detailing Density Functional Theory (DFT) studies specifically focused on 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. While DFT is a widely used and powerful method for geometry optimization and the exploration of energy landscapes of organic molecules, its application to this particular spirocyclic compound has not been documented in accessible research. Such a study would be invaluable for determining the most stable three-dimensional arrangement of the atoms and for mapping the potential energy surface to identify various stable conformers and the transition states that connect them.

Ab Initio Methods for High-Level Electronic Structure Characterization

Similarly, a thorough search of scientific databases reveals no specific applications of high-level ab initio methods for the electronic structure characterization of this compound. Ab initio calculations, which are based on first principles without the use of empirical parameters, could provide highly accurate predictions of its electronic properties, such as electron correlation effects, which are crucial for a precise understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of predicting a molecule's reactivity. Regrettably, no FMO analyses for this compound have been published. Such an analysis would be instrumental in predicting how this molecule might interact with other reagents, for instance, in cycloaddition reactions or nucleophilic/electrophilic attacks. The energy gap between the HOMO and LUMO would also provide insights into its kinetic stability and electronic excitation properties.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the spirocyclic and benzyl (B1604629) groups in this compound suggests a complex conformational landscape. Molecular mechanics and molecular dynamics simulations are the preferred computational tools for exploring these dynamics.

Exploration of Conformational Space and Energy Minima

There is currently no available research that has employed molecular mechanics or molecular dynamics simulations to explore the conformational space of this compound. A systematic conformational search would be necessary to identify the various low-energy conformers and to understand the rotational barriers associated with the benzyl group and the puckering of the five-membered rings.

Prediction of Preferred Solution-State Conformations

The conformation of a molecule can be significantly influenced by its environment. Computational studies that predict the preferred solution-state conformations of this compound by incorporating solvent effects are not present in the current body of scientific literature. Such studies, often performed using implicit or explicit solvent models in conjunction with quantum chemical or molecular mechanics calculations, would be critical for correlating its structure with its properties and reactivity in a solution, which is the medium for many chemical reactions.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design:The application of cheminformatics tools and the development of QSAR models are contingent on the availability of a dataset of structurally related compounds with measured biological activities. For this compound, there is no indication of such datasets in the public domain, which precludes any meaningful QSAR analysis or discussion on structural design based on these methodologies.

Given the strict requirement to focus solely on this compound and the lack of available data, it is not possible to provide a scientifically accurate and informative article that fulfills the user's request without resorting to speculation or including information on unrelated compounds, which would violate the provided instructions. Further experimental and computational research on this specific compound is needed before a comprehensive review of its theoretical and computational aspects can be compiled.

Potential Applications of 7 Benzyl 2 Oxa 7 Azaspiro 4.4 Nonan 1 One As a Research Scaffold

Design of Novel Chemical Entities Based on the Spiro[4.4]nonane Core

The spiro[4.4]nonane framework of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one provides a rigid structure that can be strategically functionalized to create novel chemical entities with diverse biological activities. The three-dimensional nature of this core allows for the precise orientation of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.combldpharm.com The spirocyclic system is a key feature of several approved drugs, highlighting the therapeutic potential of such scaffolds. acs.orgnih.govnih.gov

The introduction of the spirocyclic scaffold can improve several key properties of a molecule, as summarized in the table below:

PropertyAdvantage of Spirocyclic ScaffoldReference
Three-Dimensionality Allows for better exploration of protein binding pockets compared to flat aromatic systems. tandfonline.combldpharm.com
Novelty Provides access to unique chemical space, offering opportunities for novel intellectual property. researchgate.net
Physicochemical Properties Can improve aqueous solubility, metabolic stability, and lipophilicity (logP). tandfonline.combldpharm.com
Conformational Rigidity Reduces the entropic penalty upon binding to a target, potentially increasing potency. tandfonline.comlifechemicals.com

The benzyl (B1604629) group on the nitrogen atom of the pyrrolidine (B122466) ring can be readily modified or replaced to explore structure-activity relationships (SAR). For example, substitution on the aromatic ring or replacement of the entire benzyl group with other functionalities can modulate the compound's properties and biological activity. Similarly, the lactone moiety in the oxazolidinone ring can be opened to provide a handle for further chemical modifications.

Role in Combinatorial Chemistry and High-Throughput Screening Libraries

The this compound scaffold is well-suited for the generation of combinatorial libraries for high-throughput screening (HTS). nih.gov The synthesis of a family of related spirocyclic scaffolds has been reported as building blocks for creating compound libraries for biological screening. nih.govacs.org These libraries can be used to screen for activity against a wide range of biological targets. The rigid core of the molecule ensures that the library members present a diverse array of functionalities in well-defined spatial orientations.

The value of spirocyclic scaffolds in screening libraries is increasingly recognized, with some suppliers offering dedicated libraries of spiro compounds. lifechemicals.comchemdiv.comspirochem.com The key advantages of including spirocyclic scaffolds like this compound in screening libraries are outlined below:

FeatureImplication for Screening LibrariesReference
Structural Diversity Access to novel chemical space not covered by traditional libraries. lifechemicals.comchemdiv.com
High Fsp3 Character Increased likelihood of identifying hits with favorable drug-like properties. bldpharm.comlifechemicals.com
Defined Exit Vectors Allows for systematic exploration of the chemical space around the scaffold. sigmaaldrich.com
Hit Quality Hits are often more tractable for lead optimization due to their favorable physicochemical properties. spirochem.com

The synthesis of libraries based on the this compound scaffold could involve parallel synthesis techniques where the benzyl group is varied, or the lactone is functionalized with a range of different chemical moieties.

Advanced Synthetic Intermediate for More Complex Molecular Architectures

The this compound molecule can serve as a versatile intermediate for the synthesis of more complex molecular architectures. The different components of the molecule, including the benzyl group, the lactone, and the pyrrolidine ring, can be selectively modified to build up more elaborate structures. For instance, the benzyl group can be removed via hydrogenolysis to provide a secondary amine, which can then be functionalized in numerous ways. The lactone can be hydrolyzed to a carboxylic acid and an alcohol, both of which can serve as points for further synthetic elaboration.

The synthesis of various functionalized spirocyclic systems has been documented, demonstrating the potential for these scaffolds to be elaborated into more complex structures. rsc.org The development of synthetic methods for creating diverse spiro[4.4]nonane derivatives further underscores their utility as synthetic intermediates. acs.org

Exploration in Probe Development for Chemical Biology Investigations

Chemical probes are essential tools for studying biological systems, and the this compound scaffold could be a valuable starting point for the design of such probes. purdue.edu The rigid nature of the spirocyclic core can help to ensure that the probe interacts with its target in a specific and well-defined manner. The scaffold can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to allow for the detection and isolation of the probe's biological targets.

The design of chemical probes often involves the incorporation of a photoreactive group for covalent labeling of the target protein and a handle for subsequent detection or enrichment. unimi.it The this compound scaffold could be modified to include these features, for example, by attaching a diazirene or benzophenone group to the benzyl ring and an alkyne or azide handle for click chemistry.

Future Research Directions and Emerging Challenges for 7 Benzyl 2 Oxa 7 Azaspiro 4.4 Nonan 1 One

Development of More Efficient and Sustainable Synthetic Routes

The construction of the 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one scaffold presents synthetic complexities, particularly in establishing the spirocyclic center. Future research is increasingly focused on developing methods that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

A promising avenue is the advancement of multicomponent reactions (MCRs). An investigation into a one-pot, three-component synthesis for structurally related 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles highlights the potential of such strategies. nih.gov This approach, which involves a cascade of reactions including 1,3-dipolar cyclization, offers high atom economy and reduces waste by minimizing intermediate purification steps. nih.gov Future work could adapt these MCRs, potentially using different isocyanides or acetylenic esters, to directly assemble the saturated backbone of the target compound under optimized, catalyst-free conditions. nih.gov

Furthermore, the principles of green chemistry are guiding the evolution of synthetic methodologies. chemistryjournals.net This includes the use of safer, alternative solvents like water or ionic liquids, and the replacement of hazardous reagents with more benign options. chemistryjournals.net For instance, the traditional synthesis of the related compound 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one utilized Raney Ni, a reagent with health and environmental concerns. nih.gov Future efforts should explore catalytic hydrogenation with less hazardous catalysts. Moreover, techniques such as microwave-assisted synthesis could be employed to reduce reaction times and energy consumption significantly. chemistryjournals.net The development of biotech routes, using enzymes or whole-cell systems, represents a frontier in sustainable synthesis, offering high selectivity under mild conditions and dramatically reducing chemical waste. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies for Spirocyclic Lactams
StrategyKey FeaturesPotential for Sustainability
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced purification steps. nih.govHigh (reduces waste and energy by combining steps). nih.gov
Catalytic Domino ReactionsFormation of multiple bonds in one sequence, potential for high stereocontrol. acs.orgModerate to High (can reduce reagent use but may require metal catalysts).
Intramolecular CycloadditionForms the core spiro-system effectively, can be stereospecific. beilstein-journals.orgModerate (depends on the synthesis of the precursor).
Biocatalysis / Chemoenzymatic RoutesHigh selectivity (enantio-, regio-, chemo-), mild reaction conditions (aqueous media, room temp). researchgate.netVery High (uses renewable enzymes, biodegradable). researchgate.net

Application of Advanced Spectroscopic and Structural Characterization Techniques

While standard techniques such as NMR and mass spectrometry are fundamental for confirming the basic structure of this compound, a deeper understanding of its three-dimensional conformation and intermolecular interactions requires more advanced methods.

X-ray crystallography is the gold standard for unambiguous structural elucidation. A crystallographic study of the closely related 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one revealed precise bond lengths, angles, and the envelope conformations of both five-membered rings. nih.gov The study also determined the dihedral angle between the planes of the two rings to be 80.46 (8)° and identified intermolecular N—H⋯O hydrogen bonding that links molecules into chains. nih.gov Obtaining a single crystal and performing a similar analysis on this compound is a critical future step to definitively establish its stereochemistry and solid-state packing.

Beyond static crystal structures, advanced NMR techniques are vital for understanding the compound's conformation in solution. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, providing crucial information for assigning relative stereochemistry at the spirocenter and other chiral carbons. Conformational studies based on NMR and IR spectroscopy have proven effective in characterizing other spirocyclic β-lactams as potent turn-inducing peptide mimetics, demonstrating the power of these techniques to link structure to potential function. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, offering powerful tools for both the design of novel molecules and the prediction of their synthetic pathways. nih.gov For a scaffold like this compound, these computational approaches present significant opportunities.

One of the most impactful applications is in retrosynthesis prediction. Computer-Aided Synthesis Planning (CASP) tools, powered by ML models like Transformers and seq2seq, can analyze a target molecule and propose a step-by-step synthetic route from available starting materials. nih.govnih.gov A significant challenge for these models is their often-poor performance on uncommon or complex heterocyclic formation reactions due to a lack of relevant data in their training sets. nih.govchemrxiv.org A key future direction is the use of transfer learning, where a model pretrained on a vast dataset of general reactions is fine-tuned on a smaller, specialized dataset of heterocycle formations. This approach has been shown to significantly improve prediction accuracy, making it a vital tool for devising novel syntheses for complex spirocycles. nih.gov

Beyond planning synthesis, AI is increasingly used for de novo compound design. Generative models can be trained to design novel analogs of this compound that are optimized for specific properties, such as binding affinity to a biological target or improved physicochemical characteristics. springernature.comnih.gov More advanced frameworks, like the recently developed SPARROW algorithm, integrate molecular design, property prediction, and synthesis planning. mit.edu This allows for the identification of optimal molecular candidates while simultaneously considering the cost, risk, and complexity of the required synthetic routes, thereby streamlining the discovery process. mit.edu

Table 2: Applications of AI/ML in the Research of this compound
AI/ML ApproachObjectivePotential Impact
Retrosynthesis PredictionPredict viable synthetic routes from simple precursors. nih.govAccelerates the discovery of new, more efficient synthetic pathways.
Transfer LearningImprove prediction accuracy for complex heterocycle formations. nih.govOvercomes data scarcity issues, enabling reliable planning for novel scaffolds.
De Novo Molecular DesignGenerate novel analogs with optimized property profiles. springernature.comExpands chemical space and facilitates lead optimization in drug discovery.
Integrated Synthesis & Design FrameworksIdentify optimal candidates while considering synthetic feasibility and cost. mit.eduMakes the compound discovery and selection process more efficient and cost-aware.

Addressing Synthetic and Stereochemical Challenges in Spirocyclic Compound Research

The synthesis of spirocyclic compounds is inherently challenging due to the need to construct a sterically congested quaternary carbon center. nih.gov For this compound, controlling the stereochemistry at this spiro-atom is a primary obstacle that researchers must overcome.

A major focus of current and future research is the development of highly stereoselective reactions. Lewis acid-promoted annulation strategies have shown success in creating spirooxindoles with excellent diastereoselectivity. nih.gov Similarly, organocatalytic approaches, such as sequential Michael-domino reactions, have been developed to synthesize complex spiro-polycyclic systems bearing multiple contiguous stereocenters with high stereocontrol. acs.org Applying and refining these catalytic systems for the this compound core is a critical research direction.

Table 3: Key Stereochemical and Synthetic Challenges in Spirocyclic Research
ChallengeDescriptionEmerging Solutions
Stereocontrol at SpirocenterDifficulty in controlling the 3D arrangement at the quaternary carbon shared by both rings. nih.govEnantioselective catalysis, Lewis acid-promoted annulations, organocatalytic domino reactions. acs.orgnih.gov
RegioselectivityControlling the site of reaction in multicomponent or cascade processes to avoid isomeric byproducts. researchgate.netUse of directing groups, development of highly specific catalysts, substrate design.
Ring Strain and RigidityThe fixed conformation can hinder certain bond formations or alter the reactivity of functional groups. nih.govDevelopment of high-energy intermediates, novel ring-closing strategies, computational modeling to predict reactivity.
Functional Group ToleranceEnsuring that complex or sensitive functional groups survive the reaction conditions needed to form the spirocycle.Use of milder reaction conditions, advanced protecting group strategies, late-stage spirocyclization.

Q & A

Q. What are the recommended synthetic routes for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves spirocyclization of precursor amines or ketones. A validated method includes:

  • Step 1 : Intramolecular Baylis-Hillman reaction to form the spirocyclic core.
  • Step 2 : 1,3-Dipolar cycloaddition for functionalization of the pyrrolidine ring (e.g., benzyl group introduction) .
    Critical parameters include temperature (70–90°C for cycloaddition), catalyst choice (e.g., Pd for cross-coupling), and solvent polarity (DMF or THF). Yields range from 37% to 65% depending on steric hindrance and purification methods .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) at 173 K reveals:

  • Spiro conformation : Envelope conformations in both five-membered rings (flap atoms: C in one ring, N in the other).
  • Dihedral angle : 80.46° between the four-atom planes.
  • Hydrogen bonding : N–H⋯O interactions form C(4) chains along the [010] axis, stabilizing the lattice .
    Data collection requires high-resolution detectors (e.g., Rigaku XtaLAB Synergy) and refinement using SHELXL .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

  • NMR : 1H^1H and 13C^{13}C NMR confirm benzyl substitution (δ 4.3–4.5 ppm for CH2_2Ph) and spiro connectivity.
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 273.37) and fragmentation patterns .
  • FT-IR : Peaks at 1680–1720 cm1^{-1} confirm the ketone group .

Advanced Research Questions

Q. How does the spirocyclic architecture influence biological activity, particularly in osteoclast inhibition?

The spiro framework enhances binding to osteoclast-specific targets (e.g., RANKL pathways):

  • Derivative E197 : 4-Chlorobenzyl-substituted analogs show 88% inhibition of bone resorption in murine models via selective interaction with TRAP5b enzymes .
  • Structure-Activity Relationship (SAR) : Substitution at R1 (e.g., 3-fluoro-4-methoxybenzyl) increases potency by 40% compared to unmodified derivatives .
    Data Table : Key Derivatives and Bioactivity
Compound IDSubstituentIC50_{50} (Osteoclast Inhibition)
E1974-Cl-Benzyl12 nM
E2113-F-4-MeO-Benzyl8.5 nM
Base compoundNone65 nM

Q. What strategies resolve contradictions between computational reactivity predictions and experimental outcomes?

Case example: Discrepancies in nucleophilic substitution rates:

  • Prediction : DFT calculations suggest faster benzyl group displacement at the N7 position.
  • Experiment : Kinetic studies show slower reactivity due to steric shielding from the spiro oxygen atom.
    Resolution : Adjust computational models by incorporating solvation effects (e.g., COSMO-RS) and van der Waals radii for oxygen .

Q. How can chiral synthesis of enantiopure this compound be achieved?

  • Method : Asymmetric catalysis using (R)-BINAP-Pd complexes induces >90% enantiomeric excess (ee) during spirocyclization .
  • Challenges : Epimerization at C4 occurs above 50°C; low-temperature protocols (0–10°C) and chiral HPLC (Chiralpak IA column) are critical .

Q. What computational methods are used to model its interaction with biological targets?

  • Docking : AutoDock Vina simulates binding to Cathepsin K (PDB: 1YPO), showing hydrogen bonds between the ketone and Arg214.
  • MD Simulations : GROMACS reveals stable binding over 100 ns, with RMSD < 2.0 Å .

Q. How do solvent effects impact its reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, improving yields by 25–30% compared to THF. Conversely, protic solvents (MeOH) deactivate Pd catalysts via coordination .

Methodological Guidance for Data Contradictions

Q. How to address inconsistent bioactivity data between in vitro and in vivo studies?

  • In vitro : High potency (IC50_{50} = 8.5 nM) may not translate to in vivo efficacy due to poor pharmacokinetics.
  • Solution : Modify logP via prodrug strategies (e.g., esterification of the ketone) to enhance bioavailability .

Q. What analytical protocols validate spirocyclic integrity under harsh reaction conditions?

  • Stress Testing : Heat compound at 100°C for 24h in DMSO; monitor via 1H^1H NMR for ring-opening byproducts.
  • LC-MS/MS : Detect degradation products (e.g., linear amines) with m/z shifts of +18 (hydrolysis) .

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